molecular formula C15H23N3OS B10894826 2-[(4-tert-butylphenyl)carbonyl]-N-(propan-2-yl)hydrazinecarbothioamide

2-[(4-tert-butylphenyl)carbonyl]-N-(propan-2-yl)hydrazinecarbothioamide

Cat. No.: B10894826
M. Wt: 293.4 g/mol
InChI Key: YRNSQJATQFGXDS-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)BENZOYL]-N~1~-ISOPROPYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a benzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)BENZOYL]-N~1~-ISOPROPYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of 4-tert-butylbenzoyl chloride with isopropyl hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)BENZOYL]-N~1~-ISOPROPYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(TERT-BUTYL)BENZOYL]-N~1~-ISOPROPYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)BENZOYL]-N~1~-ISOPROPYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A precursor in the synthesis of the compound.

    Isopropyl hydrazinecarbothioamide: Another key intermediate in the synthesis.

Uniqueness

2-[4-(TERT-BUTYL)BENZOYL]-N~1~-ISOPROPYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-[(4-tert-butylbenzoyl)amino]-3-propan-2-ylthiourea

InChI

InChI=1S/C15H23N3OS/c1-10(2)16-14(20)18-17-13(19)11-6-8-12(9-7-11)15(3,4)5/h6-10H,1-5H3,(H,17,19)(H2,16,18,20)

InChI Key

YRNSQJATQFGXDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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